molecular formula C9H9Cl B074298 1-(Chloromethyl)-4-vinylbenzene CAS No. 1592-20-7

1-(Chloromethyl)-4-vinylbenzene

Cat. No. B074298
CAS RN: 1592-20-7
M. Wt: 152.62 g/mol
InChI Key: ZRZHXNCATOYMJH-UHFFFAOYSA-N
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Description

Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used as intermediates in various chemical reactions .


Synthesis Analysis

Chloromethane, a similar compound, is produced commercially by treating methanol with hydrochloric acid or hydrogen chloride . The synthesis of chloromethyl compounds often involves the reaction of an aromatic compound with formaldehyde and a halogen acid .


Molecular Structure Analysis

The molecular structure of chloromethyl compounds generally consists of a carbon backbone with a chloromethyl group attached. The exact structure would depend on the specific compound .


Chemical Reactions Analysis

Ethers, which are similar to chloromethyl compounds, are known to undergo cleavage of the C–O bond when treated with strong acids . Chloromethyl compounds can participate in various reactions due to the reactivity of the chloromethyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of chloromethyl compounds can vary widely depending on the specific compound. Some general properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Polymerization Reactions

4-Vinylbenzyl chloride (VBC) is used as a reactive building block in various polymerization reactions . It helps synthesize different types of polymers with excellent thermal stability, chemical resistance, and good film-forming properties .

Production of Resins

VBC is commonly utilized in the production of resins . Resins are solid or highly viscous substances of plant or synthetic origin that are typically convertible into polymers.

Coatings Manufacturing

The compound is used in the production of coatings . These coatings can be applied to various surfaces to improve their durability, resistance to weather and chemicals, and overall performance.

Adhesives Production

4-Vinylbenzyl chloride is used in the production of adhesives . These adhesives can be used in a variety of applications, including construction, packaging, and consumer products.

Ion-Exchange Resins

VBC is used in the production of ion-exchange resins . These resins are used in water purification, water softening, and other applications where ions need to be removed from a solution.

Synthesis of Nanoparticles

The compound is used in the synthesis of well-defined poly (vinylbenzyl chloride)-grafted nanoparticles via RAFT polymerization . This process produces highly functional core-shell particles based on a silica core and a shell made of functional polymeric chains with very well-controlled structure .

Post-Polymerization Functionalization

4-Vinylbenzyl chloride offers ready post-polymerization functionalization through the pendant chloride group . This group can readily undergo nucleophilic substitution or be used as an initiating site for another LRP system, i.e., atom transfer radical polymerization (ATRP) .

Supercapacitor Applications

4-Vinylbenzyl chloride can be used as a monomer to synthesize the hypercross-linked polymer for supercapacitor applications . Incorporation of 4-vinyl benzyl chloride contributes to the formation of a porous structure and specific surface area which facilitate efficient electrolyte ion diffusion and provide ample sites for charge storage .

Mechanism of Action

4-Vinylbenzyl chloride, also known as 1-(Chloromethyl)-4-vinylbenzene or 1-(chloromethyl)-4-ethenylbenzene, is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups .

Target of Action

The primary targets of 4-Vinylbenzyl chloride are the monomers in various polymerization reactions . It is used as a reactive building block to synthesize different types of polymers .

Mode of Action

4-Vinylbenzyl chloride interacts with its targets (monomers) through a process known as polymerization . This process involves the reaction of the vinyl and benzylic chloride functional groups of 4-Vinylbenzyl chloride with the monomers, leading to the formation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by 4-Vinylbenzyl chloride is the polymerization pathway . The resulting polymers have excellent thermal stability, chemical resistance, and good film-forming properties .

Pharmacokinetics

It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . This suggests that the compound may have low bioavailability due to its chemical stability.

Result of Action

The primary result of 4-Vinylbenzyl chloride’s action is the formation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .

Action Environment

The action, efficacy, and stability of 4-Vinylbenzyl chloride can be influenced by environmental factors such as temperature and the presence of a stabilizer . For instance, the compound is typically stored with a stabilizer to suppress polymerization , suggesting that the absence of a stabilizer could lead to premature polymerization. Furthermore, the compound’s efficacy in polymerization reactions may be influenced by the temperature, as these reactions are often heat-dependent .

Safety and Hazards

Chloromethyl compounds can be hazardous. They may cause skin and eye irritation, and can be toxic if inhaled . Proper handling and protective equipment are necessary when working with these compounds.

Future Directions

Research into chloromethyl compounds and similar substances continues to be an active area of study. They are often used in the synthesis of various pharmaceuticals and other organic compounds .

properties

IUPAC Name

1-(chloromethyl)-4-ethenylbenzene
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InChI

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2
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InChI Key

ZRZHXNCATOYMJH-UHFFFAOYSA-N
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Canonical SMILES

C=CC1=CC=C(C=C1)CCl
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Molecular Formula

C9H9Cl
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Related CAS

29296-32-0
Record name Poly(4-Vinylbenzyl chloride)
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DSSTOX Substance ID

DTXSID2061808
Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Molecular Weight

152.62 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 4-Vinylbenzyl chloride
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Product Name

1-(Chloromethyl)-4-vinylbenzene

CAS RN

1592-20-7
Record name 4-Vinylbenzyl chloride
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Record name p-Vinylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Record name Benzene, 1-(chloromethyl)-4-ethenyl-
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Record name 1-(chloromethyl)-4-vinylbenzene
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Record name P-VINYLBENZYL CHLORIDE
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Synthesis routes and methods

Procedure details

A flame dried 1-L round bottom flask was charged with AIBN (1.9 g, 11.6 mmol) and 50 mL of anhydrous toluene. To this stirred solution was added chloromethylstyrene (76.25 g, 500 mmol) in toluene (430 mL). Argon was bubbled through the mixture; it was then warmed to 78-80° C. with stirring for 22 hrs under a blanket of argon. Approximately 50 mL of hexane was added to the flask and the whole mixture was then poured into 750 ml of hexane. A taffy-like precipitate formed. The precipitate was collected and washed a couple of times with water. The precipitate was then dissolved in THF. The THF solution was filtered. Adding petroleum ether precipitated the product that was then separated from the mother liquor. The solid was dissolved again in THF, and finally precipitated in methanol. The product was collected and dried overnight at 50° C. in a vacuum oven. This gave the title compound as a brittle, white powder (36.16 g). GPC analysis that gave the following results:
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
76.25 g
Type
reactant
Reaction Step Two
Quantity
430 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Vinylbenzyl chloride?

A1: The molecular formula of 4-Vinylbenzyl chloride is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, 4-Vinylbenzyl chloride is commonly characterized using techniques like 1H NMR and 13C NMR to confirm its structure and purity. [] Additionally, FTIR is often employed to identify characteristic functional groups, and XPS can be used to analyze the elemental composition of materials containing this compound. [, ]

Q3: What are the typical applications of 4-Vinylbenzyl chloride in material science?

A3: 4-Vinylbenzyl chloride serves as a key building block in synthesizing various polymers, particularly those with tailored functionality. It's widely used in preparing polystyrene-based copolymers, [, ] cross-linked polymer microspheres, [, ] and polyHIPEs (High Internal Phase Emulsion polymers). [, ]

Q4: How does the presence of 4-Vinylbenzyl chloride influence the properties of PolyHIPE materials?

A4: Research indicates that increasing the concentration of 4-Vinylbenzyl chloride in the synthesis of DVB-VBC PolyHIPEs leads to a decrease in cell size. This phenomenon is attributed to the adsorption of 4-Vinylbenzyl chloride at the emulsion interface, lowering the interfacial tension and resulting in smaller droplet sizes. []

Q5: How does 4-Vinylbenzyl chloride contribute to the creation of "smart" nanofibers?

A5: 4-Vinylbenzyl chloride plays a crucial role in developing solvent-resistant nanofibers with thermal sensitivity. It's used as a monomer in the synthesis of block copolymers, which are then electrospun into nanofibers. The chloride group on the 4-Vinylbenzyl chloride unit allows for further modification through "click chemistry," enabling the attachment of thermal-responsive polymer brushes like PNIPAM. These brushes impart the nanofibers with switchable hydrophobicity in response to temperature changes. []

Q6: Can you explain the use of 4-Vinylbenzyl chloride in creating catalytic materials?

A6: 4-Vinylbenzyl chloride is instrumental in synthesizing porous polymer supports for immobilizing catalysts. For example, polyHIPE materials with high chloromethyl group content (derived from 4-Vinylbenzyl chloride) have been successfully used to immobilize tris(2-aminoethyl)amine, enabling efficient scavenging of acid chlorides from solutions. []

Q7: How does the structure of 4-Vinylbenzyl chloride lend itself to diverse applications?

A7: The presence of both a reactive chlorine atom and a polymerizable vinyl group in 4-Vinylbenzyl chloride makes it incredibly versatile. The chlorine atom readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities like amines, [] hydroxyl groups, [] and quaternary ammonium salts. [, ] Simultaneously, the vinyl group enables its incorporation into polymer chains through various polymerization techniques. [, , ]

Q8: Is there any information available on the stability of 4-Vinylbenzyl chloride-based materials?

A8: Research highlights that the stability of 4-Vinylbenzyl chloride-derived polymers is influenced by various factors, including the nature of the incorporated functional groups and the polymerization technique employed. For instance, hydrophilic poly(4-vinylbenzyl alkylimidazolium chloride) homopolymers were found to be thermally less stable than their hydrophobic counterparts, highlighting the impact of side chain hydrophilicity on thermal degradation. []

Q9: What safety considerations are associated with handling 4-Vinylbenzyl chloride?

A9: As a reactive chemical, 4-Vinylbenzyl chloride requires careful handling. While specific SHE regulations aren't detailed in the provided research, standard laboratory safety protocols, including appropriate personal protective equipment and proper ventilation, should always be followed.

Q10: What is the known environmental impact of 4-Vinylbenzyl chloride and its derivatives?

A10: While the provided research doesn't explicitly address the environmental impact, it's essential to consider the potential ecotoxicological effects of 4-Vinylbenzyl chloride and its derivatives. Research on biodegradability and strategies for recycling and waste management of these materials is crucial to mitigate potential negative environmental consequences.

Q11: What analytical techniques are commonly employed to characterize 4-Vinylbenzyl chloride-based materials?

A11: Numerous analytical techniques are employed to characterize 4-Vinylbenzyl chloride-derived materials, reflecting the diversity of its applications. SEM and TEM are frequently used to investigate material morphology, [, ] while nitrogen adsorption/desorption techniques are helpful in determining porosity. [] Additionally, ISEC (Inverse Steric Exclusion Chromatography) provides insights into wet microporosity. []

Q12: What resources are crucial for advancing research on 4-Vinylbenzyl chloride?

A12: Continued research on 4-Vinylbenzyl chloride requires access to advanced synthesis and characterization tools. This includes instruments for controlled polymerization techniques like ATRP (Atom Transfer Radical Polymerization) [, ] and RAFT (Reversible Addition-Fragmentation Chain Transfer polymerization). [, , ] Additionally, computational chemistry tools for modeling and simulating the behavior of 4-Vinylbenzyl chloride-based systems are valuable for predicting material properties and guiding experimental design.

Q13: How does research on 4-Vinylbenzyl chloride intersect with various scientific disciplines?

A13: Research on 4-Vinylbenzyl chloride bridges several scientific fields, including polymer chemistry, material science, surface science, and catalysis. For example, its use in developing functionalized surfaces for applications like photoinduced metallization [] and antibacterial coatings [, ] demonstrates its interdisciplinary nature.

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